molecular formula C12H16N4O4S B2681549 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one CAS No. 946263-69-0

2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2681549
CAS No.: 946263-69-0
M. Wt: 312.34
InChI Key: AYCBPRDSFCEXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Dihydropyridazinone Research Domain

Historical Context of Pyridazinone Scaffold Discovery

The pyridazinone nucleus, a six-membered aromatic ring featuring two adjacent nitrogen atoms, was first synthesized in the late 19th century. Emil Fischer’s pioneering work on hydrazine-based cyclization reactions laid the groundwork for pyridazine chemistry, with Tauber’s 1895 synthesis of pyridazine marking a milestone. Early applications focused on herbicides such as pyridaben, a pyridazinone derivative developed in the 1980s that demonstrated potent acaricidal activity by disrupting mitochondrial electron transport. The scaffold’s adaptability became evident through its integration into pharmaceuticals like hydralazine (an antihypertensive agent) and cadralazine, underscoring its pharmacological versatility.

The dihydropyridazinone variant, characterized by a partially saturated ring, gained prominence due to enhanced stability and tunable electronic properties. For instance, Friedel-Crafts acylation techniques enabled the synthesis of 4,5-dihydro-6-aryl-3(2H)-pyridazinones, which exhibited improved solubility and bioavailability compared to fully aromatic analogs. These advancements catalyzed interest in structural modifications to optimize biological activity.

Evolution of Dihydropyridazinone Derivatives in Scientific Literature

The 21st century witnessed a surge in dihydropyridazinone derivatization, driven by structure-activity relationship (SAR) studies and scaffold-hopping strategies. A landmark 2019 study identified pyrido-pyridazinones as potent FER kinase inhibitors, with compound DS21360717 achieving IC~50~ values of 1.2 nM in biochemical assays (Table 1). Key modifications included halogenation at the C-5 position and cyclization to reduce hydrogen bond donors, enhancing membrane permeability.

Table 1. Impact of Substituents on Pyridazinone Bioactivity
Compound R Group (C-5) Biochemical IC~50~ (nM) Cellular IC~50~ (nM)
4 CN 2.6 15
15 H (Scaffold) 16 210
21 Cl 0.9 8

Parallel efforts explored heterocyclic substitutions, such as furan and thiophene moieties, to modulate electronic effects and π-π interactions. For example, furan-2-yl groups enhanced binding affinity in kinase inhibitors by engaging in hydrophobic contacts with ATP-binding pockets. These innovations underscore the scaffold’s adaptability to diverse therapeutic targets.

Introduction to 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one

This compound features a dihydropyridazinone core substituted at C-6 with a furan-2-yl group and at N-2 with a dimethylsulfamoyl-aminoethyl chain (Figure 1). The furan moiety introduces electron-rich aromaticity, potentially facilitating interactions with biological targets via hydrogen bonding and van der Waals forces. Meanwhile, the dimethylsulfamoyl group enhances metabolic stability by resisting oxidative degradation, a common limitation in early pyridazinone analogs.

Figure 1. Structural Features

$$ \text{Chemical structure: 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one} $$

Synthetic routes typically involve cyclocondensation of 1,4-diketones with hydrazines, followed by functionalization via nucleophilic substitution or palladium-catalyzed cross-coupling. Recent optimizations have employed microwave-assisted synthesis to reduce reaction times and improve yields.

Significance in Contemporary Chemical Research

The compound’s dual functionality—a lipophilic furan ring and a polar sulfamoyl group—positions it as a candidate for multitarget therapeutics. Preliminary studies suggest potential in oncology, leveraging furan’s ability to intercalate DNA and sulfamoyl’s role in enzyme inhibition. In agrochemistry, analogs have shown promise as fungicides, with the furan moiety disrupting fungal cell wall synthesis.

Ongoing research focuses on computational modeling to predict binding modes and toxicity profiles. Molecular dynamics simulations reveal stable interactions with kinase ATP-binding sites, corroborating in vitro efficacy data. Furthermore, the compound’s modular structure enables rapid analog generation, aligning with high-throughput screening paradigms in drug discovery.

Properties

IUPAC Name

1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-6-oxopyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S/c1-15(2)21(18,19)13-7-8-16-12(17)6-5-10(14-16)11-4-3-9-20-11/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCBPRDSFCEXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazines or tetrahydropyridazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Dihydropyridazines or tetrahydropyridazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyridazinone derivatives.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Core Structure Variations

The dihydropyridazinone core distinguishes this compound from analogues with pyridine (e.g., 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine, CS-0309467) or pyridazine scaffolds. This may affect binding kinetics or metabolic pathways .

Substituent at Position 6: Furan-2-yl vs. Other Groups

  • Furan-2-yl (Target Compound) : The oxygen atom in furan contributes to electron-rich aromaticity, which may facilitate π-π interactions or hydrogen bonding.
  • Benzodioxin (CS-0309467) : Bulkier substituents like benzodioxin may sterically hinder target interactions but enhance stability against oxidative metabolism .

Substituent at Position 2: Sulfamoyl vs. Other Functional Groups

  • Dimethylsulfamoyl Aminoethyl (Target Compound): The sulfamoyl group is a strong hydrogen bond acceptor/donor, often seen in enzyme inhibitors (e.g., sulfonylurea herbicides like metsulfuron methyl ester). Its dimethylaminoethyl chain may improve solubility .
  • Hydroxyethyl (6-(2,3-dimethylphenoxy)-2-(2-hydroxyethyl)pyridazin-3-one): Hydroxyl groups enhance hydrophilicity but may reduce metabolic stability due to susceptibility to glucuronidation .

Sulfamoyl vs. Sulfonylurea/Sulfanyl Groups

  • Sulfamoyl (Target Compound) : Unlike sulfonylureas (e.g., ethametsulfuron methyl ester ), sulfamoyl lacks a urea linkage, possibly reducing cross-reactivity with acetolactate synthase (ALS) enzymes but retaining sulfonamide-like inhibitory effects .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Position 6 Substituent Position 2 Substituent Key Properties/Activities Reference
Target Compound Dihydropyridazinone Furan-2-yl Dimethylsulfamoyl aminoethyl Potential enzyme inhibition
4-(cyclohexylmethyl)-6-(2-thienyl)-... Dihydropyridazinone Thienyl Cyclohexylmethyl Downregulated cationic metabolites
CS-0309467 Pyridine Benzodioxin Dimethylaminomethylphenyl Research use only
6-(3-aminophenyl)-2-(2-fluoroethyl)-... Dihydropyridazinone 3-Aminophenyl 2-Fluoroethyl Enhanced metabolic resistance
Metsulfuron methyl ester Triazine Methoxymethyltriazine Sulfonylurea ALS inhibition (herbicide)

Research Findings and Implications

  • Metabolic Effects: Thienyl-substituted dihydropyridazinones (e.g., in ) are associated with downregulated cationic metabolites, suggesting furan-substituted analogues like the target compound may exhibit distinct metabolic interactions .
  • Structural Stability : Bulkier substituents (e.g., benzodioxin in CS-0309467) may confer stability but reduce bioavailability compared to the target compound’s furan group .

Biological Activity

Overview

2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(furan-2-yl)-2,3-dihydropyridazin-3-one, also known as DMS-Pyridazinone, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a pyridazinone core, a furan ring, and a dimethylsulfamoyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure

The molecular formula of DMS-Pyridazinone is C12H16N4O4SC_{12}H_{16}N_{4}O_{4}S, and its structure can be represented as follows:

InChI:InChI=1S/C12H16N4O4S/c115(2)21(18,19)13781612(17)6510(1416)114392011/h36,9,13H,78H2,12H3\text{InChI}:InChI=1S/C12H16N4O4S/c1-15(2)21(18,19)13-7-8-16-12(17)6-5-10(14-16)11-4-3-9-20-11/h3-6,9,13H,7-8H2,1-2H3

Synthesis

The synthesis of DMS-Pyridazinone typically involves several key steps:

  • Formation of the Pyridazinone Core : This is achieved through the cyclization of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
  • Introduction of the Furan Ring : Utilizes Suzuki-Miyaura coupling with furan boronic acids or esters.
  • Attachment of the Dimethylsulfamoyl Group : Accomplished via nucleophilic substitution reactions.

Antimicrobial Properties

DMS-Pyridazinone exhibits notable antimicrobial activity. Studies have shown that compounds containing furan rings often demonstrate antibacterial properties. For instance, derivatives of furan have been effective against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL for certain derivatives .

Anticancer Activity

Research indicates potential anticancer properties associated with DMS-Pyridazinone. Similar compounds within the pyridazinone class have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The presence of the dimethylsulfamoyl group may enhance cellular uptake and target specific pathways involved in cancer progression .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory effects. Sulfonamide derivatives are known to modulate inflammatory responses through various mechanisms, including inhibition of cyclooxygenase enzymes and modulation of cytokine production . In particular, compounds similar to DMS-Pyridazinone have shown promise in reducing inflammation in animal models.

Pharmacokinetics

Understanding the pharmacokinetic profile of DMS-Pyridazinone is crucial for assessing its therapeutic potential. Theoretical models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters. For instance, studies utilizing SwissADME tools indicate favorable permeability characteristics that could facilitate effective drug delivery .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives against E. coli. The results indicated that compounds with structural similarities to DMS-Pyridazinone exhibited significant inhibition at concentrations below 100 µg/mL .
  • Anticancer Research : In vitro studies on cancer cell lines demonstrated that DMS-Pyridazinone could induce apoptosis through mitochondrial pathways. The compound was tested against breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-oneThiophen CompoundAntimicrobial
2-{2-[(Dimethylsulfamoyl)amino]ethyl}-6-(pyridin-2-yl)-2,3-dihydropyridazin-3-onePyridin CompoundAnticancer

Q & A

Q. What synthetic strategies are optimal for constructing the dihydropyridazinone core in this compound?

The dihydropyridazinone core can be synthesized via cyclocondensation of hydrazines with α,β-unsaturated carbonyl intermediates. For example, substituted pyridazinones are often prepared using ketone or ester precursors under acidic or basic conditions . Evidence from dihydropyridazinone derivatives (e.g., 4-bromo-6-methyl-2,3-dihydropyridazin-3-one) suggests that bromination at the 4-position and alkylation at the 2-position are critical steps . Reaction optimization should include monitoring tautomerization effects, as the dihydropyridazinone ring may exhibit keto-enol equilibria, which can complicate purification .

Q. How should researchers characterize the dimethylsulfamoyl and furan substituents using spectroscopic methods?

  • NMR : The dimethylsulfamoyl group (N(CH₃)₂SO₂) produces distinct singlet peaks for the methyl protons (~δ 2.8–3.1 ppm) and sulfur-related deshielding in ¹³C NMR (~45–50 ppm for N(CH₃)₂, ~55–60 ppm for SO₂).
  • FTIR : Stretching vibrations for S=O bonds appear at 1150–1350 cm⁻¹, while furan C-O-C vibrations occur at 1010–1070 cm⁻¹.
  • Mass Spectrometry : High-resolution MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of the dimethylsulfamoyl group (−135 Da) or furan ring cleavage .

Q. What role does the dimethylsulfamoyl group play in modulating the compound’s solubility and stability?

The dimethylsulfamoyl moiety enhances hydrophilicity via hydrogen-bonding interactions with the sulfonamide group, improving aqueous solubility. However, under acidic conditions, the sulfamoyl group may undergo hydrolysis, necessitating stability studies in pH 1–7 buffers . Comparative data from ranitidine analogs (e.g., ranitidine-N-oxide) indicate that sulfamoyl stability is pH-dependent, with degradation products forming via N-oxide pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by tautomerism in the dihydropyridazinone ring?

The dihydropyridazinone core may exhibit keto-enol tautomerism, leading to split signals in ¹H NMR. To address this:

  • Use variable-temperature NMR (VT-NMR) to freeze tautomeric equilibria at low temperatures (e.g., −40°C).
  • Employ deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize specific tautomers.
  • Cross-validate with X-ray crystallography, as seen in isoxazolo-pyridazinone derivatives, where crystal structures unambiguously confirm tautomeric states .

Q. What methodologies are recommended for identifying degradation impurities under oxidative stress?

  • Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v, 40°C) and analyze via HPLC-MS. Ranitidine-related impurities (e.g., nitroacetamide derivatives) suggest that oxidation at the furan ring or sulfamoyl group is likely .
  • Chromatography : Use a C18 column with a gradient of acetonitrile/0.1% formic acid. Monitor for furan oxidation byproducts (e.g., lactones or diketones) at 254 nm .
  • Mass Spectral Libraries : Compare fragmentation patterns with known impurities like ranitidine amino alcohol hemifumarate .

Q. How can computational chemistry predict the compound’s binding affinity to biological targets?

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or phosphatases). The furan ring may engage in π-π stacking, while the sulfamoyl group participates in hydrogen bonding .
  • DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
  • Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

Q. What strategies mitigate interference from furan ring oxidation in HPLC analysis?

  • Sample Preparation : Add antioxidants (e.g., ascorbic acid) to mobile phases to suppress furan oxidation.
  • Column Selection : Use a phenyl-hexyl stationary phase to improve separation of polar degradation products.
  • Method Development : Validate specificity using stressed samples (e.g., UV exposure, heat) to confirm baseline resolution of peaks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.